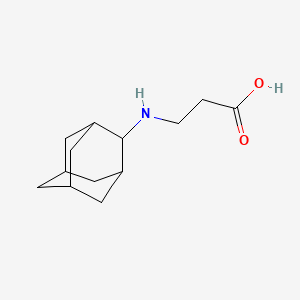
3-(Adamantan-2-ylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Adamantylamino)propanoic acid is an organic compound that features an adamantane structure bonded to an amino group and a propanoic acid moiety Adamantane is a highly stable, diamondoid structure that imparts unique physical and chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-adamantylamino)propanoic acid typically involves the reaction of 2-adamantylamine with a suitable propanoic acid derivative. One common method is the amidation reaction, where 2-adamantylamine reacts with a propanoic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 3-(2-adamantylamino)propanoic acid may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of automated reactors and advanced purification techniques ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Adamantylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
3-(2-Adamantylamino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(2-adamantylamino)propanoic acid involves its interaction with specific molecular targets. The adamantane structure allows for strong binding to hydrophobic pockets in proteins, potentially inhibiting their function. This can lead to various biological effects, such as antiviral or anticancer activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)amino)propanoic acid: Known for its antioxidant and anticancer properties.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Propionic acid derivatives: Used in various industrial and pharmaceutical applications.
Uniqueness
3-(2-Adamantylamino)propanoic acid is unique due to its adamantane structure, which imparts high stability and specific binding properties. This makes it particularly valuable in applications requiring robust and durable compounds, such as in advanced materials and therapeutic agents .
Properties
Molecular Formula |
C13H21NO2 |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
3-(2-adamantylamino)propanoic acid |
InChI |
InChI=1S/C13H21NO2/c15-12(16)1-2-14-13-10-4-8-3-9(6-10)7-11(13)5-8/h8-11,13-14H,1-7H2,(H,15,16) |
InChI Key |
ZANCXJKKWSUYOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B14797449.png)
![7-Chloro-5-(1-phenylethylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B14797452.png)
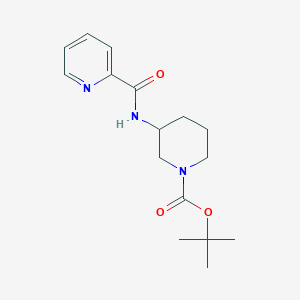
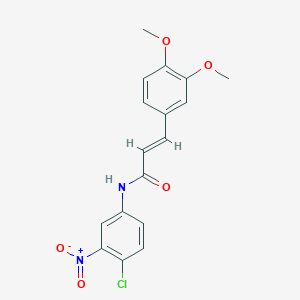
![Calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate](/img/structure/B14797474.png)
![2-[[4-(3,5-Dimethylpiperazin-1-yl)phenyl]amino]-8-(indan-5-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14797482.png)
![[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B14797484.png)
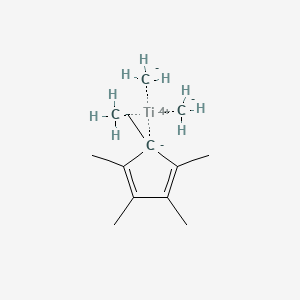
![1-[(2S)-6-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine](/img/structure/B14797509.png)
![2-Amino-1-[3-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14797516.png)
![Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-2)a-Gal1Ac3Ac4Ac6Ac](/img/structure/B14797523.png)
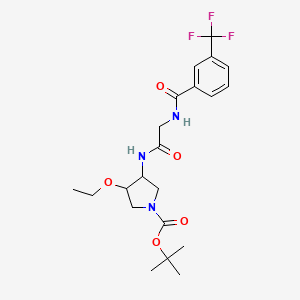

![[(6aR,6bR,8aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] acetate](/img/structure/B14797542.png)
